7-(Bromomethyl)quinoline (CAS 769100-08-5) is a highly reactive, bifunctional heteroaromatic building block primarily utilized for the precise installation of the 7-quinolinylmethyl pharmacophore in medicinal chemistry and advanced materials [1]. Featuring a highly electrophilic bromomethyl group at the 7-position of the quinoline ring, it serves as a highly efficient S_N2 alkylating agent compared to its chloride counterparts. It is frequently procured in its hydrobromide salt form (CAS 188874-61-5) to prevent auto-polymerization and ensure long-term bench stability. In industrial and academic drug discovery, this compound is critical for synthesizing N-alkylated heterocycles, such as benzimidazoles and piperidines, where the unique spatial orientation of the 7-quinoline nitrogen provides essential hydrogen-bonding and pi-stacking interactions not achievable with 2- or 6-isomers [2].
Substituting 7-(bromomethyl)quinoline with 7-(chloromethyl)quinoline or alternative isomers like 2-(bromomethyl)quinoline leads to significant synthetic and functional failures. From a processability standpoint, the chloride analog requires harsher alkylation conditions (higher temperatures, stronger bases), which frequently degrade sensitive primary amines or diamine precursors, reducing overall yield[1]. Furthermore, from a structural perspective, the 7-position projects the quinoline nitrogen at a specific vector; substituting it with a 2- or 6-isomer drastically alters the steric bulk and electronic distribution of the resulting molecule. In structure-activity relationship (SAR) studies, such as those targeting viral entry inhibitors, replacing the 7-quinolinylmethyl group with a naphthyl or biphenyl moiety completely abolishes specific target binding affinity, making exact procurement of the 7-bromo derivative mandatory for these specific chemical spaces [2].
In the synthesis of complex N-alkylated heterocycles, the choice of halide significantly impacts processability. 7-(Bromomethyl)quinoline exhibits substantially faster S_N2 reaction kinetics compared to 7-(chloromethyl)quinoline [1]. The bromide leaving group typically allows for alkylation at room temperature or mild heating (e.g., 50–90 °C in DMF with K2CO3 or NaH), achieving >80% conversion. In contrast, the chloride analog often requires prolonged heating or the addition of iodide catalysts to achieve comparable yields, which can lead to thermal degradation of sensitive substrates like 3-nitrobenzene-1,2-diamine.
| Evidence Dimension | Alkylation condition severity and conversion rate |
| Target Compound Data | 7-(Bromomethyl)quinoline (mild conditions, >80% conversion) |
| Comparator Or Baseline | 7-(Chloromethyl)quinoline (requires harsher conditions/catalysts) |
| Quantified Difference | Bromide enables lower temperature processing and avoids the need for stoichiometric iodide additives. |
| Conditions | S_N2 alkylation of primary/secondary amines in polar aprotic solvents. |
Procuring the bromide derivative streamlines synthetic workflows, reduces the need for harsh conditions, and protects sensitive intermediates from thermal degradation.
The specific spatial geometry provided by the 7-quinolinylmethyl group is critical for target engagement in specific therapeutic models. In the development of benzimidazole-based COVID-19 S-RBD Domain Inhibitors, derivatives synthesized using 7-(bromomethyl)quinoline (yielding the N1-7-quinolinylmethyl substituted congener CKP-49) successfully suppressed the Spike RBD/ACE2 interaction by 30% [1]. In direct contrast, control compounds synthesized using alternative bulky alkylating agents, such as 4-biphenylmethyl bromide, failed to exhibit this specific suppression profile in the amino congener series.
| Evidence Dimension | Target interaction suppression (Spike RBD/ACE2) |
| Target Compound Data | 30% suppression (N1-7-quinolinylmethyl derivative) |
| Comparator Or Baseline | 4-biphenylmethyl bromide derivatives (lack of specific suppression) |
| Quantified Difference | 30% absolute improvement in target suppression for the 7-quinoline isomer over the biphenyl baseline. |
| Conditions | In vitro cBRET assay for Spike RBD/ACE2 (19–615) interaction. |
Buyers must select the exact 7-quinoline isomer to achieve the precise steric and electronic fit required for complex protein-protein interaction inhibitors.
Heteroaromatic benzyl halides are notoriously unstable in their free base form due to their propensity for auto-polymerization and nucleophilic self-condensation. Procuring 7-(bromomethyl)quinoline as a hydrobromide salt (CAS 188874-61-5) provides a highly crystalline, bench-stable solid [1]. While the free base can degrade significantly within weeks at room temperature, the hydrobromide salt maintains >95% purity over extended storage periods. This stability ensures that exact stoichiometric equivalents can be weighed out during parallel library synthesis, preventing the low yields and complex purification associated with degraded alkylating agents.
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | Hydrobromide salt (>95% purity retained over extended storage) |
| Comparator Or Baseline | Free base heteroaromatic bromides (rapid auto-polymerization) |
| Quantified Difference | Significant extension of shelf-life and elimination of polymeric impurities. |
| Conditions | Ambient storage and standard laboratory handling. |
Procuring the hydrobromide salt form is essential for ensuring batch-to-batch reproducibility and avoiding costly synthesis failures due to reagent degradation.
Driven by its ability to install the sterically unique 7-quinolinylmethyl group, this compound is a validated precursor for developing benzimidazole-based inhibitors targeting viral entry, such as SARS-CoV-2 Spike RBD/ACE2 interaction suppressors [1]. The bromide leaving group allows for the mild alkylation of sensitive diamine precursors required in these synthetic pathways.
7-(Bromomethyl)quinoline is utilized in the synthesis of complex piperidine derivatives and peptidomimetics investigated for Alzheimer's disease [2]. The specific geometry of the 7-isomer provides critical hydrogen-bonding vectors necessary for interacting with targets like beta-secretase (BACE1) or amyloid-beta aggregates, which cannot be achieved with 2- or 6-isomers.
Due to the high stability of its hydrobromide salt form and the rapid kinetics of the bromide leaving group, this compound is highly suited for automated, parallel synthesis of N-alkylated heterocycles [1]. It ensures reliable stoichiometry and high conversion rates, minimizing the need for complex chromatographic separations in large-scale SAR campaigns.